molecular formula C9H10FNO3 B8026055 2-Fluoro-1-nitro-3-(propan-2-yloxy)benzene

2-Fluoro-1-nitro-3-(propan-2-yloxy)benzene

Cat. No.: B8026055
M. Wt: 199.18 g/mol
InChI Key: AULICCKYQNDWKQ-UHFFFAOYSA-N
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Description

2-Fluoro-1-nitro-3-(propan-2-yloxy)benzene is an organic compound with the molecular formula C9H10FNO3 and a molecular weight of 199.18 g/mol . It is a derivative of benzene, featuring a fluorine atom, a nitro group, and a propan-2-yloxy group attached to the benzene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-nitro-3-(propan-2-yloxy)benzene typically involves the nitration of 2-Fluoro-3-(propan-2-yloxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds as follows:

    Starting Material: 2-Fluoro-3-(propan-2-yloxy)benzene

    Reagents: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4)

    Conditions: Temperature control to avoid over-nitration

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration reactors with precise temperature and concentration controls to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-nitro-3-(propan-2-yloxy)benzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents depend on the desired product.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Reduction: 2-Fluoro-1-amino-3-(propan-2-yloxy)benzene

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with altered functional groups.

Scientific Research Applications

2-Fluoro-1-nitro-3-(propan-2-yloxy)benzene is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-nitro-3-(propan-2-yloxy)benzene depends on its chemical interactions with target molecules. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological targets such as enzymes and receptors. The fluorine atom and propan-2-yloxy group contribute to the compound’s overall reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-1-nitrobenzene: Lacks the propan-2-yloxy group, resulting in different chemical properties and reactivity.

    3-Nitro-1-(propan-2-yloxy)benzene: Lacks the fluorine atom, affecting its electronic properties and reactivity.

    2-Fluoro-3-(propan-2-yloxy)benzene: Lacks the nitro group, leading to different chemical behavior.

Uniqueness

2-Fluoro-1-nitro-3-(propan-2-yloxy)benzene is unique due to the combination of its functional groups, which impart specific chemical properties and reactivity. The presence of both a fluorine atom and a nitro group on the benzene ring, along with the propan-2-yloxy group, makes it a valuable compound for various chemical transformations and applications.

Properties

IUPAC Name

2-fluoro-1-nitro-3-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3/c1-6(2)14-8-5-3-4-7(9(8)10)11(12)13/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULICCKYQNDWKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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